molecular formula C15H12O4 B12666771 6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one CAS No. 63194-80-9

6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one

Cat. No.: B12666771
CAS No.: 63194-80-9
M. Wt: 256.25 g/mol
InChI Key: UADKVXWZBKNDON-IZZDOVSWSA-N
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Description

Obtusaquinone derivative JURD 2351 is a compound that has garnered significant interest in the scientific community due to its potent biological activities. This compound is a derivative of obtusaquinone, a natural product known for its antineoplastic properties. Obtusaquinone derivative JURD 2351 has shown promising results in various preclinical studies, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of obtusaquinone derivative JURD 2351 typically involves a series of chemical reactions starting from readily available precursors. The synthetic route often includes steps such as oxidation, reduction, and substitution reactions. Specific reagents and conditions used in these reactions include iodoacetamide for cysteine alkylation, dithiothreitol for probing reversibility, and N-methylmaleimide for further derivatization .

Industrial Production Methods

Industrial production of obtusaquinone derivative JURD 2351 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Obtusaquinone derivative JURD 2351 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of obtusaquinone derivative JURD 2351 include:

    Iodoacetamide: Used for cysteine alkylation.

    Dithiothreitol: Used to probe the reversibility of binding.

    N-methylmaleimide: Used for further derivatization.

Major Products Formed

The major products formed from these reactions include various derivatives of obtusaquinone, each with unique biological activities. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Obtusaquinone derivative JURD 2351 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of obtusaquinone derivative JURD 2351 involves its binding to cysteine residues on proteins, particularly Keap1, a member of the CUL3 ubiquitin ligase complex. This binding promotes the ubiquitination and proteasomal degradation of Keap1, leading to the activation of the Nrf2 pathway. The activation of this pathway results in an overall stress response, including the upregulation of antioxidant response element-dependent genes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to obtusaquinone derivative JURD 2351 include other cysteine-modifying agents such as:

Uniqueness

Obtusaquinone derivative JURD 2351 is unique due to its specific binding affinity to cysteine-rich Keap1 and its potent antineoplastic properties. Unlike other similar compounds, it has shown significant efficacy in preclinical models of glioblastoma and breast cancer, making it a promising candidate for further development as a therapeutic agent .

Properties

CAS No.

63194-80-9

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(6E)-6-[(4-methoxyphenyl)methylidene]-1,3-benzodioxol-5-one

InChI

InChI=1S/C15H12O4/c1-17-12-4-2-10(3-5-12)6-11-7-14-15(8-13(11)16)19-9-18-14/h2-8H,9H2,1H3/b11-6+

InChI Key

UADKVXWZBKNDON-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C=C3C(=CC2=O)OCO3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C=C3C(=CC2=O)OCO3

Origin of Product

United States

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